4-Methyl-1-(methylamino)cyclohexanecarbonitrile
CAS No.: 790263-34-2
Cat. No.: VC4462741
Molecular Formula: C9H16N2
Molecular Weight: 152.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790263-34-2 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.241 |
| IUPAC Name | 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
| Standard InChI | InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |
| Standard InChI Key | XBYWYHKMZWCSGF-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)(C#N)NC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile, reflects its cyclohexane backbone with three distinct substituents:
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A methyl group at the 4-position
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A methylamino group (-NHCH) at the 1-position
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A carbonitrile group (-C≡N) at the 1-position
The chair conformation of the cyclohexane ring minimizes steric strain, with the equatorial orientation of substituents optimizing stability. Two-dimensional structural representations include:
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 152.24 g/mol | |
| Purity | ≥97% | |
| Solubility | Not fully characterized | |
| Density | Data unavailable | – |
| Melting/Boiling Points | Data unavailable | – |
The hydrochloride salt form (CAS 1420800-13-0) has a molecular weight of 188.70 g/mol and a SMILES notation of CC1CCC(CC1)(C#N)NC.Cl .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Cyclohexane Functionalization: Introduction of the methyl group via Friedel-Crafts alkylation or catalytic hydrogenation.
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Amination: Reaction with methylamine to install the methylamino group, often using palladium or nickel catalysts.
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Nitrile Formation: Cyanidation using reagents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) .
Key reaction conditions include:
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Temperature: 80–120°C for amination steps
Optimization Challenges
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Steric Hindrance: Bulky substituents on the cyclohexane ring necessitate prolonged reaction times.
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Byproduct Formation: Competing reactions during amination require careful stoichiometric control .
Chemical Reactivity and Derivatives
Nucleophilic Additions
The carbonitrile group undergoes nucleophilic attacks, enabling the synthesis of:
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Amines: Reduction with LiAlH yields primary amines.
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Oximes: Reaction with hydroxylamine produces oxime derivatives .
Acid-Base Reactions
The methylamino group participates in protonation-deprotonation equilibria, forming water-soluble hydrochloride salts under acidic conditions .
Oxidation Reactions
Oxidation of the methyl group with KMnO or CrO generates carboxylic acid derivatives, though this pathway is less explored .
Applications in Medicinal Chemistry
O-GlcNAcase Inhibition
The compound’s hydrochloride salt acts as a potent OGA inhibitor (), elevating O-GlcNAc protein levels in neuronal cells . This mechanism is being investigated for tauopathy treatment, as hyperphosphorylated tau proteins are implicated in Alzheimer’s disease .
Pharmacokinetic Data (Preclinical Studies)
| Parameter | Value | Source |
|---|---|---|
| EC (O-GlcNAc) | 21 nM | |
| Brain Penetration | Moderate () | |
| CYP Inhibition | IC > 50 μM (3A4, 2D6, 2C9) |
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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